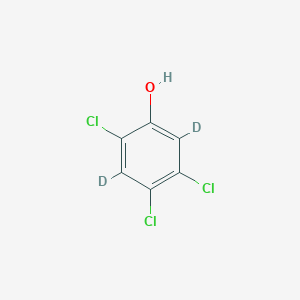

2,4,5-Trichlorophenol-3,6-d2

Description

Theoretical Frameworks of Stable Isotope Applications in Chemical Research

The application of stable isotopes in chemical research is grounded in several key theoretical principles. The primary principle is that isotopically labeled molecules behave almost identically to their unlabeled counterparts in chemical and biological processes, yet they are distinguishable by analytical instruments. creative-proteomics.com This allows them to function as ideal tracers. clearsynth.com The slight mass difference conferred by the isotope is detectable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

One major application is isotope dilution analysis, a method for precise quantification. clearsynth.com In this technique, a known amount of a stable isotope-labeled version of the analyte is added to a sample. By measuring the ratio of the labeled to the unlabeled compound in the final analysis, the initial concentration of the native analyte can be calculated with high accuracy. clearsynth.com This method is particularly valuable in complex sample matrices where extraction losses or matrix effects can compromise traditional quantification. nih.govacs.org

Furthermore, stable isotopes are crucial for elucidating reaction mechanisms and kinetics. clearsynth.comsymeres.com The replacement of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) can slightly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.com Studying this effect provides deep insights into the transition states and pathways of chemical reactions. Isotope labeling also helps in identifying unknown metabolites by analyzing the isotopic patterns in mass spectrometry data, which can reveal how a parent compound is transformed within a biological system. acs.org

Strategic Importance of Deuterated Phenolic Compounds in Analytical and Mechanistic Investigations

Deuterated compounds, where hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), hold significant strategic importance in research. ontosight.aimusechem.com This is particularly true for deuterated phenolic compounds in analytical and mechanistic studies. Phenolic compounds are a large class of chemicals that include many environmental pollutants and biologically active molecules. nih.gov

In analytical chemistry, deuterated phenolic compounds are widely used as internal standards for quantitative analysis by mass spectrometry. ontosight.aiontosight.ai Because a deuterated standard is chemically almost identical to its non-deuterated (native) analogue, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, due to its higher mass, it produces a distinct signal that can be separately measured. wikipedia.orgontosight.ai This allows for very accurate correction of any sample loss during preparation or fluctuations in instrument response.

For mechanistic investigations, deuterium labeling helps trace the metabolic fate of phenolic compounds in biological systems and their degradation pathways in the environment. ontosight.ai For example, by introducing a deuterated phenol (B47542) into an organism or environmental sample, researchers can track its transformation into various metabolites by identifying the deuterium label in the resulting products. acs.org Additionally, online hydrogen/deuterium exchange experiments coupled with techniques like capillary electrophoresis-mass spectrometry (CE-MS) can be used to determine the number of exchangeable protons in phenolic compounds, providing valuable structural information. nih.gov The preparation of partially or fully deuterated phenols can be achieved through reactions with deuterated acids, creating important markers for biological and material science applications. researchgate.net

Historical Context and Evolving Research Focus on 2,4,5-Trichlorophenol (B144370) Analogues

The non-deuterated compound, 2,4,5-Trichlorophenol (2,4,5-TCP), is an organochloride that has been used as a fungicide and bactericide. nih.govwikipedia.org Its primary historical significance, however, stems from its role as a key precursor in the synthesis of the phenoxy acid herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.orgwikipedia.org The herbicide 2,4,5-T was a major component of Agent Orange, a defoliant used extensively during the Vietnam War. wikipedia.org

The manufacturing process of 2,4,5-TCP, particularly when not under strict temperature control, can produce an extremely toxic and carcinogenic byproduct: 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgwikipedia.org The discovery of this contamination and its associated health and environmental risks led to a significant shift in research focus. Production of 2,4,5-T began in the late 1940s and its use was widespread until concerns over TCDD contamination led to its phasing out and eventual ban in many countries by the 1970s and 1980s. nih.govwikipedia.orgepa.gov

This historical context fueled extensive research into the environmental fate, analysis, and toxicology of 2,4,5-TCP and related compounds. The evolving research focus necessitated the development of highly sensitive and specific analytical methods to monitor these compounds in environmental and biological samples. nih.govacs.org This is where isotopically labeled analogues like 2,4,5-Trichlorophenol-3,6-d2 became critical. The use of such deuterated standards allows for the precise and reliable quantification of 2,4,5-TCP in complex matrices like water, soil, and biological tissues, which is essential for environmental monitoring and exposure assessment studies. alfa-chemistry.comnih.gov Research has also delved into the reaction mechanisms of TCDD formation from 2,4,5-TCP precursors to better understand and prevent the creation of these toxic byproducts. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 93951-82-7 sigmaaldrich.comlgcstandards.com |

| Molecular Formula | C₆HD₂Cl₃O sigmaaldrich.com |

| Molecular Weight | 199.46 g/mol sigmaaldrich.comalfa-chemistry.com |

| Melting Point | 67-69 °C sigmaaldrich.com |

| Boiling Point | 248 °C at 740 mmHg sigmaaldrich.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.com |

| Mass Shift | M+2 sigmaaldrich.com |

Table 2: Summary of Key Applications of Stable Isotope Labeling

| Application Area | Description |

| Quantitative Analysis | Used in isotope dilution mass spectrometry for highly accurate concentration measurements, serving as ideal internal standards. clearsynth.comontosight.ai |

| Mechanistic Studies | Helps elucidate chemical reaction mechanisms and kinetics by observing the kinetic isotope effect. clearsynth.comsymeres.com |

| Metabolic Research | Enables the tracing of metabolic pathways and the identification of drug metabolites in complex biological systems. silantes.comacs.org |

| Environmental Tracing | Tracks the fate and transformation of pollutants and nutrients in ecosystems, soil, and water. alfa-chemistry.commusechem.com |

| Food Science | Used to trace the origin of food products and to detect adulteration. clearsynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloro-3,6-dideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJGJYXLEPZJPM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745676 | |

| Record name | 2,4,5-Trichloro(~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-82-7 | |

| Record name | 2,4,5-Trichloro(~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Isotopic Fidelity Assessment of 2,4,5 Trichlorophenol 3,6 D2

Regioselective Deuteration Strategies for Aromatic Scaffolds

The synthesis of 2,4,5-Trichlorophenol-3,6-d2 requires precise control over the placement of deuterium (B1214612) atoms onto the aromatic ring. The substitution pattern of the parent molecule, with three electron-withdrawing chlorine atoms and one activating hydroxyl group, presents a unique challenge for regioselectivity. The hydroxyl group typically directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). In 2,4,5-trichlorophenol (B144370), positions 2 and 4 are already chlorinated, leaving position 6 as the most activated site for hydrogen-deuterium (H/D) exchange. Position 3, being meta to the hydroxyl group, is less electronically favored for substitution. Therefore, achieving deuteration at both the 3 and 6 positions often necessitates specialized synthetic methods that can overcome conventional directing group effects.

Modern strategies for the deuteration of aromatic compounds include acid- or base-catalyzed H/D exchange and transition-metal-catalyzed C-H activation. unam.mx

Acid-Catalyzed Exchange : Strong deuterated acids such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD) in a D₂O solvent system can facilitate H/D exchange. nih.gov Under harsh conditions, such as elevated temperatures, these methods can sometimes lead to deuteration at less activated positions. For phenols, the regioselectivity is generally consistent with an electrophilic aromatic substitution mechanism, targeting electron-rich positions. nih.gov

Metal-Catalyzed C-H Activation : Transition metals like palladium, ruthenium, rhodium, and iron are effective catalysts for H/D exchange. nih.govthieme-connect.com These methods can offer alternative regioselectivity compared to classic electrophilic substitution. For instance, palladium catalysis, often guided by ligands, can enable the deuteration of C-H bonds that are not the most electronically activated, providing a pathway to otherwise inaccessible isotopologues. thieme-connect.com Iron catalysts, using D₂O as the deuterium source, have also been shown to effectively label phenols. researchgate.net

Optimization of Deuterium Incorporation Efficiency in Synthesis

Maximizing the incorporation of deuterium is critical for the utility of labeled compounds. Several factors influence the efficiency of the H/D exchange reaction.

Deuterium Source : The isotopic purity of the deuterium source, typically deuterium oxide (D₂O), is fundamental. google.com For reactions requiring high levels of incorporation, using D₂O with high isotopic enrichment (>99.8 atom % D) is standard.

Reaction Conditions : Temperature, reaction time, and catalyst loading must be carefully optimized. For many H/D exchange reactions, elevated temperatures are required to overcome the activation energy of C-H bond cleavage. osti.gov

Solvent System : The choice of solvent can significantly impact deuterium incorporation. In some cases, using a fully deuterated solvent mixture, such as deuterated isopropanol (B130326)/D₂O, can increase the degree of deuteration by minimizing the presence of protic species that could compete with the deuterium source. thieme-connect.com

Catalyst Selection : The nature of the catalyst is paramount. For example, N-heterocyclic carbene (NHC) catalysis has been shown to enable high levels of deuterium incorporation in aldehydes under relatively mild conditions. nih.gov Similarly, specific manganese and iron pincer complexes have been developed for the regioselective deuteration of alcohols, using D₂O as both solvent and deuterium source. rsc.org

Achieving high levels of deuterium incorporation often involves a combination of these optimized parameters, tailored to the specific substrate.

Methodological Approaches to High Isotopic Purity Compound Synthesis

Isotopic purity refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms at the specified locations. Synthesizing compounds with high isotopic purity (typically >98%) is essential for their application, for example, as internal standards in mass spectrometry. rsc.org

Exhaustive Exchange Conditions : Driving the H/D exchange reaction towards completion is a primary strategy. This can be achieved by using a large excess of the deuterium source, extending reaction times, or performing multiple reaction cycles where the product is isolated and re-subjected to the deuteration conditions. unam.mx

Deuterated Reagents in Total Synthesis : An alternative to direct H/D exchange on the final molecule is a de novo synthesis approach. This involves using deuterated starting materials or introducing deuterium at an early stage of the synthesis using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). acs.org While potentially longer, this method can provide unambiguous regiocontrol and high isotopic purity.

Chromatographic Purification : After synthesis, purification is often necessary to separate the desired deuterated compound from any remaining starting material or partially deuterated byproducts. Standard techniques like column chromatography can be effective. google.com

Process Control : For industrial-scale synthesis, robust and scalable technologies are required. Methodologies that use stable, easy-to-handle catalysts and inexpensive deuterium sources like D₂O are preferred for their practicality and quality control. nih.gov A general process might involve heating the organic compound in a solution of an alkali-deuteroxide in D₂O in the presence of a metal catalyst. google.com

Spectroscopic and Chromatographic Validation Techniques for Deuterated Compounds

Confirming the successful synthesis of this compound requires rigorous analytical validation. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed to confirm both the isotopic enrichment and the precise location of the deuterium labels. rsc.org

Application of High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net Its ability to measure mass-to-charge ratios (m/z) with high accuracy allows for the clear separation and quantification of isotopologues—molecules that differ only in their isotopic composition. researchgate.net

For this compound, HR-MS analysis would involve the following:

Ionization : The sample is ionized, typically using electrospray ionization (ESI), to produce protonated molecules [M+H]⁺.

Detection : The instrument measures the m/z of the ions. Due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u), the non-deuterated, mono-deuterated, and di-deuterated species will have distinct masses.

Quantification : The isotopic purity is calculated from the relative abundances of the ion peaks corresponding to each isotopologue. rsc.org By integrating the peak areas for the d0, d1, and d2 species, a precise percentage of isotopic enrichment can be determined. rsc.org

Table 1: Theoretical HR-MS Data for 2,4,5-Trichlorophenol Isotopologues This table illustrates the expected exact masses for the protonated molecular ions of 2,4,5-trichlorophenol and its deuterated versions, assuming the most abundant isotopes of Chlorine (³⁵Cl).

| Compound Name | Molecular Formula | Isotopic State | Theoretical Exact Mass [M+H]⁺ (u) |

| 2,4,5-Trichlorophenol | C₆H₃³⁵Cl₃O | d0 | 195.9297 |

| 2,4,5-Trichlorophenol-d1 | C₆H₂D³⁵Cl₃O | d1 | 196.9360 |

| 2,4,5-Trichlorophenol-d2 | C₆HD₂³⁵Cl₃O | d2 | 197.9422 |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification

While HR-MS confirms the level of deuterium incorporation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the exact positions of the deuterium atoms on the aromatic scaffold. rsc.org This is achieved by comparing the NMR spectra of the deuterated compound with its non-deuterated analogue.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of unlabeled 2,4,5-trichlorophenol, the protons at positions 3 and 6 would each appear as a distinct signal (likely singlets due to the lack of adjacent protons). Upon successful deuteration to form this compound, these signals would disappear or be significantly diminished in intensity. nih.gov The degree of disappearance provides a semi-quantitative measure of deuteration at those specific sites.

²H (Deuterium) NMR Spectroscopy : Deuterium NMR provides direct evidence of the deuterium labels. sigmaaldrich.com A ²H NMR spectrum of the purified product would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. columbia.edu For this compound, two signals would be expected, confirming deuteration at the C-3 and C-6 positions.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is also affected by deuteration. A carbon atom bonded to deuterium (C-D) will show a characteristic triplet splitting pattern (due to coupling with the spin-1 deuterium nucleus) and will resonate at a slightly different chemical shift compared to a carbon bonded to hydrogen (C-H). This provides further confirmation of the deuteration sites. uni-koeln.de

Table 2: Expected ¹H NMR Spectral Changes upon Deuteration This table outlines the anticipated changes in the proton NMR spectrum when 2,4,5-Trichlorophenol is converted to its 3,6-d2 isotopologue.

| Compound | Position | Expected ¹H Chemical Shift (ppm, approximate) | Signal in ¹H NMR of this compound |

| 2,4,5-Trichlorophenol | H-3 | 7.5 | Absent or highly diminished |

| H-6 | 7.1 | Absent or highly diminished | |

| -OH | Variable | Present (may exchange with D₂O if present) |

Quantitative Analytical Methodologies Employing 2,4,5 Trichlorophenol 3,6 D2 As an Internal Standard

Principles and Advanced Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. tandfonline.comepa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as 2,4,5-Trichlorophenol-3,6-d2, to a sample. researchgate.net This labeled compound, often referred to as an internal standard or spike, is chemically identical to the native analyte but has a different mass due to the presence of heavier isotopes (in this case, deuterium).

After the spike is added and has equilibrated with the sample, the mixture is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Because the amount of the added internal standard is precisely known, this measured ratio allows for the accurate calculation of the concentration of the native analyte in the original sample. epa.gov

A significant advantage of IDMS is its ability to compensate for the loss of analyte during sample preparation and analysis. epa.gov Any losses that occur after the initial spiking step will affect both the native analyte and the internal standard equally, thus preserving the critical isotope ratio. epa.govnih.gov This makes IDMS particularly valuable for the analysis of trace-level contaminants in complex environmental matrices where sample cleanup and extraction procedures can be extensive and may lead to variable analyte recovery. tandfonline.comnih.gov

Advanced applications of IDMS extend to various fields, including environmental monitoring, food safety, and clinical diagnostics. rsc.orgacs.org In environmental analysis, it is employed for the accurate quantification of pollutants like chlorophenols, dioxins, and pesticides in water, soil, and biological tissues. tandfonline.comrsc.org The use of deuterated standards like this compound is crucial for achieving the low detection limits and high confidence in results required for regulatory compliance and risk assessment. thermofisher.com

Key Principles of Isotope Dilution Mass Spectrometry:

| Principle | Description |

| Spiking | A known quantity of the isotopically labeled internal standard (e.g., this compound) is added to the sample at the earliest stage of the analytical workflow. |

| Equilibration | The internal standard is thoroughly mixed with the sample to ensure it is subjected to the same chemical and physical processes as the native analyte. epa.gov |

| Mass Analysis | A mass spectrometer is used to differentiate and measure the abundance of the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios. scispace.com |

| Ratio Measurement | The ratio of the signal intensities of the native analyte and the internal standard is determined. |

| Quantification | The concentration of the native analyte is calculated from the measured isotope ratio, the known amount of the added internal standard, and the sample volume or weight. epa.gov |

Development and Validation of Chromatographic-Mass Spectrometric Platforms for Environmental Matrices

The combination of chromatography with mass spectrometry, particularly with the use of isotope dilution techniques, forms the cornerstone of modern environmental analysis. The development and validation of these methods are critical to ensure reliable and legally defensible data.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Chlorophenol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds, including chlorophenols. chromatographyonline.comresearchgate.netnih.gov In this methodology, the sample extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and detected.

For the analysis of chlorophenols, a derivatization step is often employed to improve their volatility and chromatographic behavior. chromatographyonline.com this compound is added as an internal standard before this derivatization step to correct for any inconsistencies in the reaction yield and subsequent analytical steps. ncasi.org

Method validation for GC-MS analysis of chlorophenols using this compound involves a rigorous assessment of several performance parameters. These typically include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy: Determined by analyzing certified reference materials or by performing spike-recovery experiments where a known amount of the analyte is added to a sample matrix.

Precision: Assessed by replicate analyses of a sample to determine the degree of agreement between the results, often expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Specificity: Ensuring that the method can unequivocally identify and quantify the target chlorophenols without interference from other compounds in the sample.

The use of this compound as an internal standard is integral to achieving the high levels of accuracy and precision required by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). epa.govepa.gov

Typical GC-MS Method Parameters for Chlorophenol Analysis:

| Parameter | Typical Value/Condition |

| GC Column | DB-5 or equivalent (e.g., TG-Dioxin) thermofisher.com |

| Injection Mode | Splitless or Pulsed Splitless |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to separate a wide range of chlorophenols. thermofisher.com |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. |

| Internal Standard | This compound |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Polar Chlorophenol Species

For more polar chlorophenols and their degradation products that are not readily amenable to GC analysis, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique. researchgate.netulisboa.pt LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. unl.pt

The use of this compound as an internal standard in LC-MS methods is crucial for compensating for matrix effects, which are a common challenge in this technique. acs.orgnih.gov Matrix effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction. nih.gov

Validation of LC-MS methods follows similar principles to GC-MS validation, with a strong emphasis on evaluating and mitigating matrix effects. nih.govresearchgate.net Standard addition or the use of matrix-matched calibrants are often employed in conjunction with the isotopically labeled internal standard to ensure the highest data quality.

LC-MS/MS Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Coefficient of determination for the calibration curve. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed through spike recovery. | 70-130% |

| Precision (% RSD) | The degree of scatter in the results from multiple analyses of the same sample. | < 15-20% |

| Matrix Effect | The influence of co-eluting matrix components on the analyte signal. | Compensated by the internal standard. |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Method- and project-specific. researchgate.net |

Quality Assurance and Quality Control Protocols for Deuterated Internal Standards in Research Laboratories

The reliability of analytical data generated using deuterated internal standards like this compound is highly dependent on robust quality assurance (QA) and quality control (QC) protocols. publications.gc.cact.gov These protocols are designed to ensure the integrity of the internal standard and its appropriate use throughout the analytical process.

Key QA/QC procedures for deuterated internal standards include:

Purity and Identity Verification: The isotopic and chemical purity of the deuterated standard must be verified upon receipt and periodically thereafter. This is typically done by mass spectrometry to confirm the correct mass and isotopic enrichment and by chromatography to check for the presence of the unlabeled analogue or other impurities.

Stock Solution Stability: Stock solutions of the internal standard should be stored under conditions that prevent degradation (e.g., refrigerated, protected from light). The stability of these solutions should be monitored over time by comparing the response of an aged solution to a freshly prepared one.

Consistent Spiking: The internal standard must be added to every sample, blank, and calibration standard at a consistent and known concentration. Automated liquid handlers can improve the precision of this step.

Monitoring Internal Standard Response: The absolute response of the internal standard should be monitored in every analysis. A significant deviation in the internal standard response in a particular sample compared to the calibration standards can indicate a problem with the sample extraction, a severe matrix effect, or an instrument malfunction. oiv.int

Acceptance Criteria: Laboratories must establish and document acceptance criteria for internal standard recovery and response. oiv.intnj.gov Samples that fall outside these criteria may need to be re-analyzed. For example, the recovery of the internal standard might be expected to be within 50-150% of the recovery in the calibration blank.

By implementing these rigorous QA/QC protocols, research laboratories can ensure the highest quality data and maintain confidence in their analytical results when using this compound and other deuterated internal standards. oiv.int

Mechanistic Elucidation of 2,4,5 Trichlorophenol Transformation Pathways Utilizing Deuterated Analogues

Investigation of Abiotic Degradation Pathways Through Isotopic Tracing

Abiotic degradation processes are critical to the natural attenuation of chlorophenols in the environment. Isotopic tracing, including the use of deuterated compounds, provides definitive evidence for proposed reaction mechanisms that are otherwise inferred from product analysis alone.

Photolytic Transformation Mechanisms of Chlorophenols

The photolysis of chlorophenols in aqueous solutions and in the atmosphere is a significant abiotic degradation pathway. This process is typically initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine (C-Cl) bond. nih.govcdc.gov Studies on various chlorophenols have shown that this can lead to dechlorination and the substitution of chlorine atoms with hydroxyl groups, ultimately forming a variety of intermediates and, in some cases, polymers. nih.gov

The use of deuterated compounds is instrumental in confirming the involvement of radical species in these transformations. For instance, in a study on the phototransformation of triclosan, which can produce 2,4-dichlorophenol, deuterated isopropanol (B130326) (d8-isopropanol) was used as a radical trap. The incorporation of deuterium (B1214612) into a specific photoproduct provided strong evidence for a reaction mechanism involving an organic radical intermediate. This approach of using a deuterated solvent or reagent to "label" a specific mechanistic step is directly applicable to studying the photolysis of 2,4,5-TCP-3,6-d2 to confirm radical pathways.

Photocatalytic degradation, often employing titanium dioxide (TiO₂), is another important process. For 2,4,5-TCP, photocatalysis generates degradation products that can be subsequently mineralized. acs.orguobabylon.edu.iq The essential roles of light, oxygen, and the TiO₂ catalyst have been demonstrated for the effective breakdown of 2,4,5-TCP. uobabylon.edu.iq

Table 1: Key Photolytic Transformation Products of Chlorophenols

| Parent Compound | Process | Identified Products | Reference |

|---|---|---|---|

| 2-Chlorophenol (anionic form) | Photolysis | Cyclopentadienic acid, dimers | cdc.gov |

| 3-Chlorophenol | Photolysis | Resorcinol | cdc.gov |

| 2,4,5-Trichlorophenol (B144370) | Photocatalysis (TiO₂) | Degradation products leading to mineralization | acs.org |

Oxidative and Reductive Dechlorination Processes

Both oxidative and reductive pathways contribute to the abiotic degradation of 2,4,5-TCP. These processes can be distinguished by their reaction products and the environmental conditions under which they occur.

Reductive Dechlorination typically occurs under anaerobic (anoxic) conditions. For 2,4,5-TCP, this process has been observed in anaerobic sewage sludge, where it is sequentially dechlorinated to produce 3,4-dichlorophenol (B42033) and 4-chlorophenol (B41353) as the final products. nih.gov This stepwise removal of chlorine atoms is a hallmark of reductive dechlorination. Laboratory studies using reactive barriers, such as palladium-coated iron (Pd/Fe), have demonstrated the complete reductive dechlorination of other trichlorophenols (like 2,4,6-TCP) to phenol (B47542). tandfonline.com Mechanistic studies using deuterated methanol (B129727) (CH₃OD) as a proton source have confirmed the intermediacy of aryl radicals in similar hydrodechlorination processes. researchgate.net

The use of a deuterated analogue like 2,4,5-Trichlorophenol-3,6-d2 would allow for precise tracking of the dechlorination sites and the source of hydrogen atoms that replace the chlorine, definitively distinguishing between, for example, direct hydrogenolysis and pathways involving protonation of an aryl anion.

Table 2: Comparison of Abiotic Dechlorination Pathways

| Pathway | Conditions | Typical Reactants/Mediators | Key Intermediates/Products of 2,4,5-TCP | Reference |

|---|---|---|---|---|

| Oxidative Dechlorination | Aerobic | Hydroxyl radicals (•OH), Peroxidases | Benzoquinones, Dihydroxybenzenes | nih.govnih.gov |

| Reductive Dechlorination | Anaerobic | Zero-valent iron (ZVI), Anaerobic sludge | 3,4-Dichlorophenol, 4-Chlorophenol | nih.gov |

Analysis of Biotic Degradation Mechanisms via Stable Isotope Probing

Stable Isotope Probing (SIP) is a revolutionary technique in microbial ecology that links metabolic function directly to phylogeny within a complex microbial community. nih.govnih.gov By supplying a substrate labeled with a heavy stable isotope (e.g., ¹³C or ¹⁵N), researchers can trace the label into cellular biomarkers like DNA, RNA, or phospholipid fatty acids (PLFAs). nih.govnih.gov The organisms that actively consume the substrate incorporate the heavy isotope, allowing for their identification after separation and analysis. While specific SIP studies using this compound are not documented in the reviewed literature, the principles derived from ¹³C-labeling studies are directly applicable.

Microbial Biotransformation Pathways and Metabolite Identification of Chlorophenols

The biodegradation of 2,4,5-TCP is carried out by a range of microorganisms under both aerobic and anaerobic conditions, leading to distinct metabolic pathways and end products. oregonstate.edu

Under aerobic conditions, the white-rot fungus Phanerochaete chrysosporium has been shown to rapidly mineralize 2,4,5-TCP. nih.govnih.gov The pathway involves an initial oxidative dechlorination to 2,5-dichloro-1,4-benzoquinone. nih.govnih.gov This is followed by a series of reduction and oxidative dechlorination steps, sequentially forming 2,5-dichloro-1,4-hydroquinone, 5-chloro-4-hydroxy-1,2-benzoquinone, and 5-chloro-1,2,4-trihydroxybenzene, before the aromatic ring is cleaved. nih.govnih.gov Fungi such as Eupenicillium spp. have also been identified as degraders of 2,4,5-T, which first transforms into 2,4,5-TCP. oup.com

Under anaerobic conditions, degradation often proceeds via reductive dechlorination. In soil suspensions and microbial cultures, 2,4,5-TCP is converted to metabolites such as 3,5-dichlorocatechol (B76880) and 4-chlorocatechol. scispace.com

The application of SIP with a ¹³C-labeled analogue of 2,4,5-TCP would enable the definitive identification of the specific microorganisms responsible for these transformations in a mixed environmental sample. gdut.edu.cn For instance, RNA-SIP was used to identify a member of the genus Thauera as the dominant phenol-degrading bacterium in an industrial bioreactor, a finding that contradicted results from conventional culture-based methods. nih.gov

Table 3: Microbial Degradation Pathways and Metabolites of 2,4,5-Trichlorophenol

| Organism/Consortium | Conditions | Key Metabolites Identified | Reference |

|---|---|---|---|

| Phanerochaete chrysosporium | Aerobic | 2,5-Dichloro-1,4-benzoquinone, 2,5-Dichloro-1,4-hydroquinone, 5-Chloro-1,2,4-trihydroxybenzene, 1,2,4,5-Tetrahydroxybenzene | nih.govnih.gov |

| Anaerobic Sewage Sludge | Anaerobic | 3,4-Dichlorophenol, 4-Chlorophenol | nih.gov |

| Soil Microorganisms | Aerobic | 3,5-Dichlorocatechol, 4-Chlorocatechol | scispace.com |

| Eupenicillium spp. | Aerobic | 2,4,5-Trichlorophenol (from 2,4,5-T) | oup.com |

Enzymatic Reaction Mechanism Elucidation in Biodegradation

The degradation of 2,4,5-TCP is initiated by specific enzymes that catalyze the initial attack on the stable aromatic ring. In the well-studied fungus Phanerochaete chrysosporium, the key enzymes are extracellular peroxidases, specifically lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.govnih.govkoreascience.kr These enzymes catalyze the initial oxidative dechlorination of 2,4,5-TCP to a benzoquinone. nih.govnih.gov The degradation efficiency is higher under nitrogen-limited conditions, which induces the production of these essential peroxidases. koreascience.kr

In bacteria, degradation is often initiated by monooxygenase or dioxygenase enzymes. These enzymes hydroxylate the aromatic ring, making it susceptible to cleavage. For example, the degradation of the herbicide 2,4,5-T to 2,4,5-TCP is catalyzed by a specific oxygenase.

Isotopic labeling is crucial for elucidating enzymatic mechanisms. While not specific to 2,4,5-TCP, studies on other chlorophenols have shown that laccase, another key enzyme, can effectively degrade these compounds, and its efficiency can be enhanced when co-immobilized with mediator compounds. researchgate.net The use of this compound could help determine the precise site of initial enzymatic attack and differentiate between competing reaction mechanisms, such as hydroxylation versus direct dechlorination.

Isotope Effects in Chemical and Biochemical Reactions: Theoretical and Experimental Considerations

The rate of a chemical reaction can change when an atom in the reactant is replaced with one of its heavier isotopes. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable insight into reaction mechanisms, particularly the nature of the transition state during the rate-determining step. acs.org Compound-Specific Isotope Analysis (CSIA) measures the isotopic fractionation (the change in isotopic composition) of a compound as it degrades, which can be used to calculate apparent kinetic isotope effects (AKIE). nih.govrsc.org

For chlorophenols, multi-element isotope analysis (e.g., carbon and chlorine) can distinguish between different degradation mechanisms. nih.gov For example, a study on the enzymatic oxidation of 2,4,6-TCP found a small but significant chlorine isotope effect (Cl-AKIE of 1.0022) and a slight inverse carbon isotope effect (C-AKIE of 0.9945). nih.gov This specific isotopic signature was consistent with a reaction pathway involving a cationic radical species and was clearly different from the larger KIEs expected for reductive dechlorination, where the C-Cl bond is broken directly in the rate-limiting step. nih.gov

Furthermore, KIEs can reveal changes in the rate-limiting step under different conditions. In the biodegradation of 4-chlorophenol, the carbon isotope fractionation increased significantly at very low substrate concentrations. nih.govacs.org This indicated a shift from a process where degradation was limited by mass transfer across the cell membrane (at high concentrations) to one where the enzymatic reaction itself was the bottleneck (at low concentrations), demonstrating how KIEs can probe the interplay between physical and biochemical processes. nih.govacs.org Theoretical calculations using Density Functional Theory (DFT) can complement experimental results by predicting KIEs for proposed reaction pathways, helping to validate mechanistic hypotheses. acs.org

The use of this compound would introduce a primary deuterium KIE if the C-D bond is broken in the rate-determining step, or a secondary KIE if the bond is not broken but its environment changes in the transition state. Measuring this effect would provide powerful evidence for or against mechanisms involving the abstraction of a hydrogen/deuterium atom from the aromatic ring.

Table 4: Isotope Effects in Chlorophenol Degradation

| Compound/Process | Isotope System | Observed Effect (AKIE or ε) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| 2,4,6-TCP / Enzymatic Oxidation | Chlorine (³⁷Cl/³⁵Cl) | AKIE ≈ 1.0022 | Consistent with cationic radical formation, not direct C-Cl cleavage in rate-limiting step. | nih.gov |

| 2,4,6-TCP / Enzymatic Oxidation | Carbon (¹³C/¹²C) | AKIE ≈ 0.9945 (inverse effect) | Distinguishes oxidative from reductive pathways. | nih.gov |

| 4-CP / Biodegradation (low conc.) | Carbon (¹³C/¹²C) | ε = -4.1‰ | Enzymatic reaction is rate-limiting. | nih.govacs.org |

| 4-CP / Biodegradation (high conc.) | Carbon (¹³C/¹²C) | ε = -2.1‰ | Mass transfer across cell membrane is partially rate-limiting. | nih.govacs.org |

Environmental Distribution and Fate Studies of 2,4,5 Trichlorophenol: Insights from Deuterated Tracers

Modeling Environmental Transport and Persistence of Chlorophenols in Various Compartments

The environmental behavior of chlorophenols like 2,4,5-TCP is governed by a complex interplay of physical, chemical, and biological processes. cdc.gov These compounds can be released into the environment through industrial discharges, the use of pesticides containing them as impurities, and as degradation products of other chemicals. taylorfrancis.comunl.pt Once released, their transport and persistence are influenced by factors such as soil type, water pH, and microbial activity. cdc.govemerald.com

Chlorophenols are considered moderately persistent, with their resistance to biodegradation increasing with the number of chlorine atoms on the aromatic ring. cdc.gov They can be found in soil, surface water, groundwater, and even in the atmosphere due to volatilization. cdc.gov The pH of the surrounding medium is a critical factor, as it determines the degree of ionization of the phenol (B47542) group, which in turn affects its mobility and sorption to soil particles. cdc.govemerald.com Under acidic conditions, chlorophenols are more likely to volatilize and adsorb to soil, while neutral to alkaline conditions increase their mobility in soil and decrease volatilization from water. cdc.gov

Deuterated tracers like 2,4,5-Trichlorophenol-d2 are invaluable in modeling these processes. By introducing a known amount of the labeled compound into a system, researchers can accurately track its movement and degradation over time. This allows for the development and validation of mathematical models that predict the environmental transport and persistence of 2,4,5-TCP in different compartments such as soil and water. For instance, studies have utilized deuterated chlorophenols to trace pollution sources and understand their distribution and degradation patterns in contaminated soils.

Table 1: Environmental Fate Parameters of 2,4,5-Trichlorophenol (B144370)

| Parameter | Value | Compartment/Conditions | Reference |

| Water Solubility | 150 mg/L | --- | pic.int |

| Vapor Pressure | 700 nPa | at 25°C | pic.int |

| Log Kp, susp-water | < 3 | --- | rivm.nl |

| Bio-concentration Factor (BCF) | ≥ 100 L/kg | --- | rivm.nl |

| Photolysis Half-life (DT50) | 0.5-1.0 hours | Natural and estuarine water, sunlight | rivm.nl |

| Hydrolysis Half-life (DT50) | >8 x 10^6 years | --- | rivm.nl |

This table is interactive. Users can sort and filter the data.

Source Apportionment and Contaminant Profiling Using Isotopic Signatures

Identifying the sources of chlorophenol contamination is a critical step in environmental management and remediation. Isotopic signatures provide a powerful tool for source apportionment. thermofisher.com Different manufacturing processes and starting materials can result in distinct isotopic compositions of elements like carbon and chlorine in the final product. researchgate.net By analyzing the isotopic ratios of 2,4,5-TCP in environmental samples, it is possible to trace it back to its origin.

The use of deuterated internal standards, such as 2,4,5-Trichlorophenol-d2, is essential for accurate contaminant profiling. gov.bc.cadspsystems.eu These standards are added to samples before analysis and help to correct for any loss of the target analyte during sample preparation and analysis, ensuring precise quantification. gov.bc.ca This is particularly important when dealing with complex environmental matrices where interferences are common.

Compound-Specific Isotope Analysis (CSIA) is a technique that measures the isotopic composition of individual compounds within a mixture. researchgate.netresearchgate.net This has proven to be a valuable tool in environmental forensics for distinguishing between different sources of contamination. researchgate.netesaa.org For example, CSIA of chlorinated solvents has been used to identify the origin of groundwater contamination. researchgate.net While the direct application of CSIA to 2,4,5-TCP source apportionment is an area of ongoing research, the principles have been successfully applied to other chlorinated compounds like hexachlorocyclohexanes. nih.gov

Advanced Approaches in Isotopic Fingerprinting for Environmental Forensics

The field of environmental forensics is continually evolving, with new and advanced approaches in isotopic fingerprinting being developed. ethernet.edu.et These methods aim to provide more detailed and definitive evidence for identifying pollution sources and understanding transformation processes in the environment. nih.gov

Multi-element isotope analysis, which involves measuring the isotopic ratios of more than one element (e.g., carbon, hydrogen, and chlorine), can provide a more robust fingerprint of a contaminant. nih.gov This approach has been successfully used to differentiate between sources of hexachlorocyclohexane (B11772) (HCH) isomers. nih.gov The application of such multi-elemental isotopic fingerprinting to 2,4,5-TCP could significantly enhance the ability to distinguish between various industrial and agricultural sources.

Furthermore, advancements in analytical instrumentation, such as gas chromatography-isotope ratio mass spectrometry (GC-IRMS), have enabled the precise measurement of stable isotope ratios in individual organic compounds, even at low concentrations. researchgate.net This technology is at the heart of CSIA and is crucial for its application in environmental forensics. researchgate.netresearchgate.net

The use of deuterated tracers is also expanding. Beyond their role as internal standards, they are being used in metabolic imaging studies to trace the fate of compounds within biological systems. nih.gov While not directly related to environmental forensics, these techniques demonstrate the versatility of deuterated compounds in tracking chemical transformations. In environmental studies, deuterated tracers have been used to simulate the degradation of other pollutants, such as nonylphenol in vegetables, providing valuable data for risk assessment. researchgate.net The continued development of these advanced isotopic techniques holds great promise for improving our understanding of the environmental fate of 2,4,5-Trichlorophenol and for holding polluters accountable.

Future Directions and Emerging Research Paradigms for Deuterated Chlorophenols

Integration of Isotopic Methods with Advanced Spectroscopic and Omics Technologies

The integration of isotopic labeling with advanced analytical platforms is revolutionizing the study of deuterated chlorophenols. Mass spectrometry (MS) stands as a cornerstone technology in this regard, where the known mass difference between the deuterated standard and the native analyte allows for precise quantification and identification, even in complex matrices. washington.edu High-resolution mass spectrometry, coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), enables the detection of trace levels of chlorophenols and their metabolites. nih.govresearchgate.net

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful MS-based quantitative proteomics technique that can be adapted to study the biological effects of chlorophenols. washington.edutaylorandfrancis.com By metabolically labeling proteins with "heavy" amino acids, researchers can track changes in protein expression and post-translational modifications in response to chlorophenol exposure, with the deuterated chlorophenol serving as a tracer to correlate exposure with specific cellular responses.

The application of single-cell mass spectrometry to track the incorporation of isotopically labeled precursors into metabolites within individual cells represents a significant leap forward. rsc.orgresearchgate.net This approach could be adapted to monitor the uptake and metabolism of 2,4,5-Trichlorophenol-3,6-d2 at a cellular level, providing unprecedented insights into the dynamics of toxicity and detoxification pathways.

Table 1: Advanced Spectroscopic and Omics Techniques for Deuterated Chlorophenol Analysis

| Technique | Application for Deuterated Chlorophenols | Insights Gained |

|---|---|---|

| GC-MS/LC-MS | Quantitative analysis of 2,4,5-Trichlorophenol (B144370) using this compound as an internal standard. | Accurate concentration measurements in environmental and biological samples. nih.gov |

| High-Resolution MS | Identification of novel metabolites and degradation products. | Elucidation of metabolic pathways and environmental fate. |

| SILAC | Quantitative proteomics to study cellular responses to chlorophenol exposure. | Understanding mechanisms of toxicity and cellular stress responses. washington.edutaylorandfrancis.com |

| Single-Cell MS | Tracking the uptake and transformation of deuterated chlorophenols in individual cells. | Insights into cellular heterogeneity in metabolic capacity and susceptibility. rsc.orgresearchgate.net |

Methodological Enhancements in Isotope Dilution Techniques for Trace Analysis

Isotope dilution mass spectrometry (IDMS) is the gold standard for high-accuracy quantification in analytical chemistry. The use of a stable isotope-labeled internal standard, such as this compound, is central to this technique. Because the labeled standard is chemically identical to the analyte of interest, it can account for sample loss during extraction and analysis, leading to highly reliable results. semanticscholar.org

Recent advancements focus on improving the efficiency and sensitivity of these methods. Innovations in sample extraction and cleanup, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), reduce solvent consumption and analysis time while improving recovery. mdpi.com Coupling these modern extraction techniques with highly sensitive mass spectrometers allows for the detection of chlorophenols at ultra-trace levels in various environmental media, including water, soil, and air. cdc.gov

The development of new ionization sources and mass analyzers further enhances the capabilities of IDMS. These improvements lead to lower detection limits, greater specificity, and the ability to analyze a wider range of compounds in increasingly complex samples.

Computational Chemistry Approaches to Predicting Isotopic Effects and Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating the behavior of molecules at the atomic level. scielo.br Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the properties and reactivity of deuterated chlorophenols. nih.gov These models allow researchers to predict kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.

By calculating the energetic barriers for different reaction pathways, computational models can help elucidate the mechanisms of chlorophenol degradation, whether through microbial action, chemical oxidation, or photodegradation. nih.gov For instance, DFT calculations can be employed to study the interaction of 2,4,5-Trichlorophenol with catalytic species, providing insights that can guide the development of more efficient remediation technologies. nih.gov

Furthermore, these computational approaches can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which aids in the characterization of deuterated compounds and their transformation products. This synergy between computational prediction and experimental validation accelerates research and provides a deeper understanding of the underlying chemical processes. scielo.br

Table 2: Applications of Computational Chemistry in Deuterated Chlorophenol Research

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways for chlorophenol degradation. | Reaction energies, activation barriers, and elucidation of mechanisms. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzyme-catalyzed degradation of chlorophenols. | Understanding substrate binding and catalytic activity. |

| Molecular Dynamics (MD) | Simulating the transport and partitioning of chlorophenols in environmental systems. | Predicting environmental fate and bioavailability. |

Expansion of Deuterated Analogues in Cross-Disciplinary Environmental and Biological Research

The use of deuterated analogues like this compound is expanding beyond traditional analytical chemistry into broader environmental and biological research. In environmental science, these labeled compounds are indispensable for fate and transport studies. tpsgc-pwgsc.gc.caunl.pt By introducing a known amount of the deuterated compound into a model ecosystem, such as a soil column or aquatic microcosm, scientists can accurately trace its movement, degradation, and partitioning between different environmental compartments.

In toxicology and metabolic research, deuterated chlorophenols serve as powerful tracers to follow the biotransformation of the parent compound within an organism. t3db.ca By analyzing tissues and excreta for the presence of the deuterium (B1214612) label, researchers can identify metabolites, determine metabolic pathways, and quantify the extent of bioaccumulation. This information is critical for assessing the health risks associated with chlorophenol exposure. t3db.ca

The availability of a wider range of deuterated environmental contaminants is fostering new research avenues. These include studies on the effects of these compounds on the gut microbiome, their potential to cross the blood-brain barrier, and their impact on sensitive developmental stages. The insights gained from these studies are essential for developing effective environmental regulations and remediation strategies.

Q & A

Basic Questions

Q. What are the primary analytical methods for confirming isotopic labeling and purity in 2,4,5-Trichlorophenol-3,6-d2?

- Methodology :

-

Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS or GC-MS) quantifies deuterium incorporation by analyzing mass-to-charge (m/z) ratios. For example, the molecular ion cluster for the deuterated compound will show a +2 Da shift compared to the non-deuterated analog. Isotopic purity can be calculated using peak intensity ratios .

-

Nuclear Magnetic Resonance (NMR) : <sup>2</sup>H NMR directly detects deuterium atoms, while <sup>1</sup>H NMR identifies residual proton signals at positions 3 and 5. Integration of these signals provides isotopic enrichment data .

-

Isotopic Ratio Monitoring : Combustion isotope-ratio mass spectrometry (IRMS) measures <sup>2</sup>H/<sup>1</sup>H ratios for bulk isotopic analysis .

- Data Table :

| Technique | Target Parameter | Typical Precision | Key Reference |

|---|---|---|---|

| GC-MS | Deuterium incorporation (%) | ±0.5% | |

| <sup>2</sup>H NMR | Position-specific enrichment | ±1% |

Q. How is 2,4,5-Trichlorophenol-3,6-d2 synthesized, and what challenges arise in achieving site-specific deuteration?

- Methodology :

- Acid-Catalyzed H/D Exchange : React non-deuterated 2,4,5-Trichlorophenol with D2O under acidic conditions (e.g., HCl/D2O) at elevated temperatures. This method may lack positional specificity, requiring subsequent purification .

- Metal-Catalyzed Deuteration : Use palladium or platinum catalysts with deuterium gas (D2) to selectively replace protons at positions 3 and 6. Reaction conditions (e.g., solvent, temperature) must optimize regioselectivity .

- Challenges :

- Isotopic Scrambling : Undesired H/D exchange at non-target positions may occur, necessitating kinetic control.

- Purification : Chromatographic separation (HPLC or column chromatography) is critical to isolate the desired isotopologue from byproducts .

Advanced Questions

Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms in studies using 2,4,5-Trichlorophenol-3,6-d2?

- Methodology :

- Experimental Design : Compare reaction rates (e.g., hydrolysis, photodegradation) between deuterated and non-deuterated analogs. For example, measure rate constants (kH/kD) for dechlorination reactions under controlled conditions .

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict KIEs. Software like COMSOL Multiphysics can integrate isotopic parameters into reaction dynamics .

Q. What strategies resolve contradictions in environmental tracer studies using 2,4,5-Trichlorophenol-3,6-d2?

- Methodology :

- Source Apportionment : Combine isotopic fingerprints (δ<sup>2</sup>H) with multivariate analysis to distinguish between natural degradation and anthropogenic sources.

- Controlled Microcosm Experiments : Simulate environmental conditions (e.g., soil pH, microbial activity) to isolate variables affecting isotopic fractionation .

Q. How can 2,4,5-Trichlorophenol-3,6-d2 be integrated into factorial design experiments to study multi-variable interactions?

- Methodology :

- Factorial Design Parameters : Select factors (e.g., temperature, pH, catalyst concentration) and levels (e.g., 30°C, 60°C) to test synergistic effects on isotopic tracer behavior. Use software like Minitab or JMP for design optimization .

- Response Surface Modeling (RSM) : Analyze how factors influence isotopic enrichment efficiency or degradation half-lives. For example:

| Factor | Low Level | High Level | Response Variable |

|---|---|---|---|

| Temperature | 30°C | 60°C | Deuteration efficiency |

| pH | 2.0 | 7.0 | Isotopic scrambling rate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.